molecular formula C11H10ClNO2Se B12514359 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione CAS No. 675622-06-7

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione

Cat. No.: B12514359
CAS No.: 675622-06-7
M. Wt: 302.62 g/mol
InChI Key: OCSRIYUCIKTHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives. This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, and a chloromethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methylbenzyl chloride with selenourea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The selenium atom in the selenazolidine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 3-Chloro-4-methylphenyl isocyanate
  • 4-Chloro-3-methylphenol

Uniqueness

5-[(3-Chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione is unique due to the presence of the selenazolidine ring, which imparts distinct chemical and biological properties. The selenium atom enhances the compound’s reactivity and potential biological activities compared to similar compounds that lack selenium .

Properties

CAS No.

675622-06-7

Molecular Formula

C11H10ClNO2Se

Molecular Weight

302.62 g/mol

IUPAC Name

5-[(3-chloro-4-methylphenyl)methyl]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C11H10ClNO2Se/c1-6-2-3-7(4-8(6)12)5-9-10(14)13-11(15)16-9/h2-4,9H,5H2,1H3,(H,13,14,15)

InChI Key

OCSRIYUCIKTHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2C(=O)NC(=O)[Se]2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.